molecular formula C18H18FN3O B2540300 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea CAS No. 941951-38-8

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea

Cat. No. B2540300
CAS RN: 941951-38-8
M. Wt: 311.36
InChI Key: MAMVVFGTBKDGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea, also known as EFU-2, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. EFU-2 belongs to the class of indole-3-yl urea derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (urethane) is found in fermented foods and beverages, posing health concerns due to its genotoxic and carcinogenic properties. The research highlights the presence of ethyl carbamate across a range of concentrations in different food products and discusses mechanisms of its formation, detection methods, and prevention strategies to reduce levels in food (Weber & Sharypov, 2009).

Ureas in Drug Design

Ureas play a crucial role in medicinal chemistry due to their unique hydrogen-binding capabilities, which are essential for drug-target interactions. This review details various urea derivatives as modulators of biological targets, underscoring the significance of urea in drug design for enhancing selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Exploring the use of urea as a source of hydrogen for fuel cell power, this study assesses the feasibility of utilizing urea as a hydrogen carrier. Urea presents advantages such as being non-toxic, stable, and easy to transport and store, making it a potentially sustainable solution for future hydrogen supply (Rollinson et al., 2011).

Synthesis of Organic Carbonates from Urea

This review focuses on synthesizing organic carbonates from urea, highlighting its green attributes and wide application range. The alcoholysis of urea is emphasized for its economic and environmental benefits, providing a pathway to synthesize valuable organic carbonates (Shukla & Srivastava, 2017).

properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-2-22-12-16(15-5-3-4-6-17(15)22)21-18(23)20-11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMVVFGTBKDGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorobenzyl)urea

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